Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine
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Overview
Description
Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups. Another common method involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation in the presence of TBAF/THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the oxadiazole ring.
Scientific Research Applications
Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of energetic materials, fluorescent dyes, and sensors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocycles.
Mechanism of Action
The mechanism of action of Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. This property is crucial for its potential therapeutic effects, such as inhibiting enzymes or binding to receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.
Thiazoles: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Benzimidazoles: Benzimidazoles are known for their pharmacological properties and are structurally similar due to the presence of nitrogen atoms in the ring.
Uniqueness
Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its combination of the oxadiazole ring with dimethylamino and ethylamine groups makes it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C7H14N4O |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H14N4O/c1-6-9-7(12-10-6)8-4-5-11(2)3/h4-5H2,1-3H3,(H,8,9,10) |
InChI Key |
RBXNMJAJLDOLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NCCN(C)C |
Origin of Product |
United States |
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